molecular formula C14H12Cl2 B3113329 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene CAS No. 19482-16-7

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene

Cat. No.: B3113329
CAS No.: 19482-16-7
M. Wt: 251.1 g/mol
InChI Key: FCGYJGNGFZOXKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure for “1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene” is not available in the sources retrieved .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources retrieved .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, molecular weight, and specific gravity. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the sources retrieved .

Scientific Research Applications

Synthesis and Material Science

The study of 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene contributes significantly to the synthesis of various compounds and the exploration of material science. For instance, it serves as a starting material in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists through a series of reactions involving nitration, amination, reduction, and cyclization, demonstrating its utility in medicinal chemistry (Xun & Qing-ping, 2004). Similarly, its derivatives, through reactions with trimethylgallium, have shown potential in forming compounds with unique structural and electronic properties, useful in organometallic chemistry and potentially for material applications (Jutzi et al., 2008).

Catalysis and Reaction Mechanisms

This compound also finds applications in studies related to catalysis and reaction mechanisms. For example, the process of C–Cl bond activation in dichloroarenes by photogenerated Cp*Re(CO)2 sheds light on the selective cleavage of C–Cl bonds, which is critical for understanding reaction mechanisms in photochemistry and for developing new catalytic processes (Aballay et al., 2005).

Environmental Science and Electrochemistry

In environmental science, the electrochemical reduction of methyl triclosan, a derivative, at glassy carbon cathodes in dimethylformamide (DMF) illustrates the compound's relevance in studying the degradation pathways of environmental pollutants. This research contributes to understanding how such compounds can be broken down electrochemically, which is vital for environmental cleanup efforts (Peverly et al., 2014).

Advanced Materials and Nanotechnology

Furthermore, the compound's derivatives are explored in the context of advanced materials and nanotechnology. The synthesis and immobilization of functionalized covalent organic frameworks (COFs) using derivatives demonstrate their potential in enhancing electrochromatographic separation, a method critical for analytical chemistry, materials science, and separation technology (Bao et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect. The mechanism of action for “1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene” is not available in the sources retrieved .

Safety and Hazards

Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, the specific safety and hazard information for “1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene” is not available in the sources retrieved .

Future Directions

The future directions for research on “1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene” are not explicitly mentioned in the sources retrieved .

Properties

IUPAC Name

1-chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGYJGNGFZOXKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.